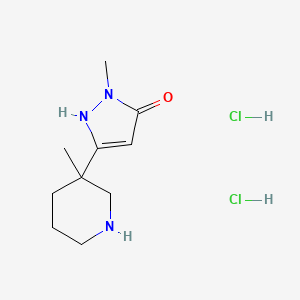![molecular formula C13H10O2 B3111740 6H-Benzo[c]chromen-1-ol CAS No. 185613-45-0](/img/structure/B3111740.png)
6H-Benzo[c]chromen-1-ol
Übersicht
Beschreibung
6H-Benzo[c]chromen-1-ol is a chemical compound that is a derivative of the 6H-Benzo[c]chromen-6-one family . Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-ones, are the main bioavailable metabolites of ellagic acid (EA). EA has been shown to be a cognitive enhancer in the treatment of neurodegenerative diseases .
Synthesis Analysis
The synthesis of 6H-Benzo[c]chromen-1-ol involves a series of steps. One approach starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . Another method involves the use of S-Aryl dibenzothiophenium salts, obtained through a highly regioselective C-H sulfenylation of o-benzyl-protected phenols . The reaction starts with a photocatalytically triggered single-electron transfer to the sulfonium salt, which promotes the formation of an aryl radical via selective mesolitic cleavage of the S-Arexo bond .Molecular Structure Analysis
The molecular structure of 6H-Benzo[c]chromen-1-ol is complex and involves several key components. The core structure is formed by a chromene ring, which is a heterocyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6H-Benzo[c]chromen-1-ol are complex and involve several steps. The key step is a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .Wissenschaftliche Forschungsanwendungen
Catalyst-Free Synthesis in Aqueous Media
The catalyst-free synthesis of 6H-benzo[c]chromenes, including 6H-benzo[c]chromen-1-ol, has been developed in aqueous media under microwave irradiation. This environmentally friendly synthesis uses aqueous hydrogen peroxide as an oxidant, eliminating the need for activators or catalysts (He et al., 2012).
Synthetic Protocols for Secondary Metabolites
6H-Benzo[c]chromen-6-ones, closely related to 6H-benzo[c]chromen-1-ol, are significant as core structures of secondary metabolites with pharmacological importance. A review of synthetic procedures, including various catalytic and non-catalytic methods, highlights the need for efficient synthesis due to limited natural availability (Mazimba, 2016).
Palladium Catalyzed Synthesis
Palladium-catalyzed reactions have been employed for synthesizing 6H-benzo[c]chromenes. These methods offer high yields and exhibit broad substrate scope, making them suitable for synthesizing various derivatives of 6H-benzo[c]chromen-1-ol (Wang et al., 2015).
Potassium-tert-Butoxide Mediated Synthesis
An efficient methodology involving potassium-tert-butoxide has been developed for synthesizing fused heterocycles like 6H-benzo[c]chromenes and 6H-benzo[c]chromen-6-ones. This approach utilizes intramolecular arylations, showcasing the versatility in synthesizing 6H-benzo[c]chromen-1-ol derivatives (Singha et al., 2015).
Cholinesterase Inhibition for Alzheimer's Disease
6H-Benzo[c]chromen-6-one derivatives, related to 6H-benzo[c]chromen-1-ol, have been synthesized and evaluated as potential cholinesterase inhibitors, showing promise in the treatment of Alzheimer's Disease. This research highlights the therapeutic potential of such compounds (Gulcan et al., 2014).
Diastereoselective Synthesis from Salicylaldehydes
A diastereoselective synthesis pathway starting from salicylaldehydes has been developed for compounds like tetrahydro-6H-benzo[c]chromen-6-ol. This method demonstrates the potential for creating structurally complex derivatives of 6H-benzo[c]chromen-1-ol with high yield and specificity (Lanari et al., 2011).
Palladium-Catalyzed Intramolecular Coupling
A palladium-catalyzed intramolecular coupling approach has been developed to create 6H-benzo[c]chromenes. This method is noted for its broad substrate scope and functional group tolerance, useful for synthesizing 6H-benzo[c]chromen-1-ol derivatives (Guo et al., 2017).
Tandem C-H Annulation for Derivatives
A rhodium-catalyzed tandem C-H annulation process has been used to create 6H-benzo[c]chromene derivatives. This innovative approach involves intramolecular cyclization and nucleophilic substitution, showing the chemical versatility in modifying 6H-benzo[c]chromen-1-ol (Li et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6H-benzo[c]chromen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-11-6-3-7-12-13(11)10-5-2-1-4-9(10)8-15-12/h1-7,14H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPAQYZWMFVHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C(C=CC=C3O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6H-Benzo[c]chromen-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile](/img/structure/B3111680.png)
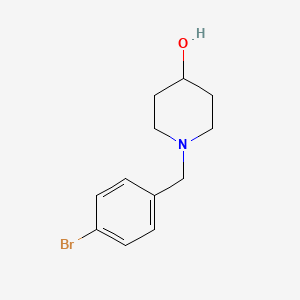
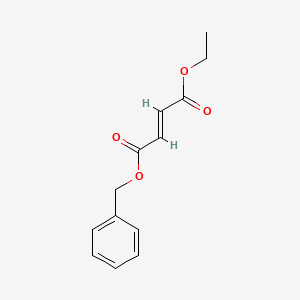
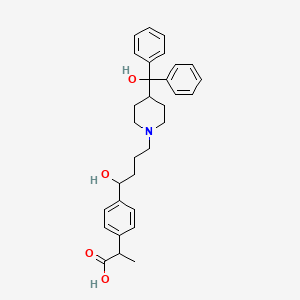

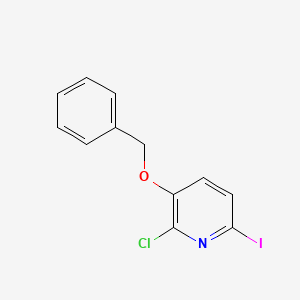
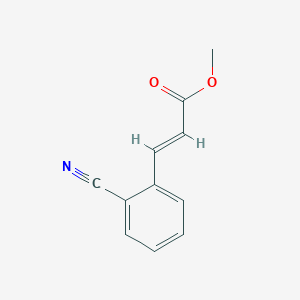


![3,7-Bis(methylthio)dibenzo[b,d]thiophene](/img/structure/B3111729.png)
![[(4-Bromo-1-ethylpyrazol-5-yl)methyl]methylamine](/img/structure/B3111734.png)
